molecular formula C19H18N4O5 B11580691 N-(2-methoxyethyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

N-(2-methoxyethyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No.: B11580691
M. Wt: 382.4 g/mol
InChI Key: SJECSIDHVQIVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a nitrophenyl group and a methoxyethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

    Formation of the Phthalazine Core: The synthesis begins with the formation of the phthalazine core. This can be achieved by the cyclization of a suitable hydrazine derivative with a phthalic anhydride or a phthalic acid derivative under acidic or basic conditions.

    Introduction of the Nitro Group: The nitrophenyl group can be introduced via a nitration reaction. This involves treating the phthalazine intermediate with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction. This involves reacting the phthalazine intermediate with a suitable alkylating agent, such as methoxyethyl chloride, in the presence of a base like potassium carbonate.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety. This can be achieved by reacting the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, under appropriate conditions.

Industrial Production Methods

Industrial production of N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation: The methoxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways. It can serve as a tool compound to investigate the role of specific proteins or enzymes in disease mechanisms.

    Materials Science: The compound’s unique chemical properties make it a candidate for developing new materials with specific functionalities, such as sensors or catalysts.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: can be compared with other similar compounds, such as:

    N-(2-METHOXYETHYL)-2-[4-(3-AMINOPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: This compound has an amino group instead of a nitro group, which affects its chemical reactivity and biological activity.

    N-(2-METHOXYETHYL)-2-[4-(3-HYDROXYPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: This compound has a hydroxyl group instead of a nitro group, which influences its solubility and interaction with biological targets.

    N-(2-METHOXYETHYL)-2-[4-(3-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: This compound has a methyl group instead of a nitro group, which alters its steric properties and chemical behavior.

The uniqueness of N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE lies in the presence of the nitro group, which imparts specific electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H18N4O5

Molecular Weight

382.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide

InChI

InChI=1S/C19H18N4O5/c1-28-10-9-20-17(24)12-22-19(25)16-8-3-2-7-15(16)18(21-22)13-5-4-6-14(11-13)23(26)27/h2-8,11H,9-10,12H2,1H3,(H,20,24)

InChI Key

SJECSIDHVQIVPT-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.